1-Hydroxynaphthalene-2-sulfonyl chloride
Overview
Description
1-Hydroxynaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₇ClO₃S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and sulfonyl chloride functional groups. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxynaphthalene-2-sulfonyl chloride is typically synthesized through the sulfonation of 1-hydroxynaphthalene (also known as 1-naphthol) followed by chlorination. The process involves the following steps:
Sulfonation: 1-Hydroxynaphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming 1-hydroxynaphthalene-2-sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration reactions.
Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (FeCl₃, AlCl₃) are used for halogenation.
Sulfonation: Sulfuric acid (H₂SO₄) is used for sulfonation reactions.
Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Scientific Research Applications
1-Hydroxynaphthalene-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxynaphthalene-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the sulfonyl chloride group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound used in organic synthesis.
Mesyl Chloride (Methanesulfonyl Chloride): A simpler sulfonyl chloride compound with similar reactivity.
Uniqueness: 1-Hydroxynaphthalene-2-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the naphthalene ring, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-hydroxynaphthalene-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWZNKNUFKRRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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